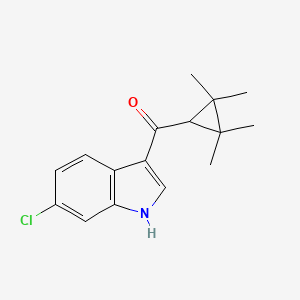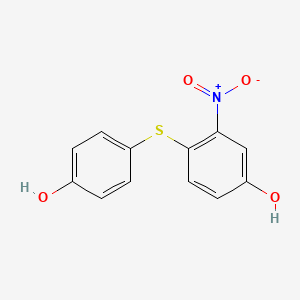![molecular formula C12H9N3O2 B8357426 3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one](/img/structure/B8357426.png)
3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one consists of a quinazolinone core with an amino group at the 3-position and a hydroxyl group at the 9-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of a cyclization reaction where 2-aminobenzamide reacts with an aldehyde in the presence of a catalyst such as acetic acid or sulfuric acid to form the quinazolinone core.
Industrial Production Methods
Industrial production of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reactors can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with target proteins, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: A closely related compound with a similar quinazolinone core but different substituents.
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
Tetrahydroquinazolinone: A reduced form of quinazolinone with different biological activities.
Uniqueness
3-Amino-9-hydroxybenzo[f]quinazolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C12H9N3O2 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
3-amino-9-hydroxy-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H9N3O2/c13-12-14-9-4-2-6-1-3-7(16)5-8(6)10(9)11(17)15-12/h1-5,16H,(H3,13,14,15,17) |
InChIキー |
WPKWPICWYRCHKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC(=N3)N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8357410.png)



![Methyl 3-{[methoxy(oxo)acetyl]amino}benzoate](/img/structure/B8357422.png)
![n-[(2-Bromomethyl)thiophene-3-sulfonyl]pyrrole](/img/structure/B8357432.png)



